タングステン酸ニッケル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

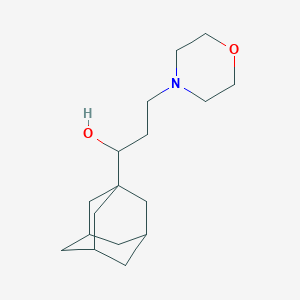

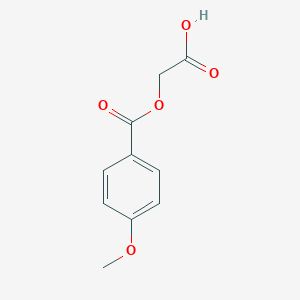

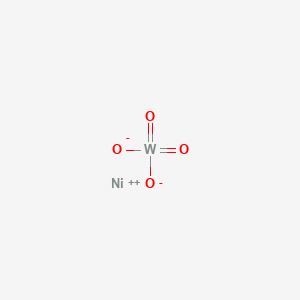

Nickel tungstate is an inorganic compound composed of nickel, tungsten, and oxygen, with the chemical formula NiWO₄. It typically appears as green crystals and is known for its unique structural, optical, and magnetic properties. Nickel tungstate is insoluble in water and has a monoclinic crystal structure.

科学的研究の応用

Nickel tungstate has a wide range of scientific research applications, including:

-

Photocatalysis

-

Electrochemical Sensing

-

Catalysis

-

Sensors

-

Energy Storage

作用機序

Target of Action

Nickel tungstate (NiWO4) is an inorganic compound that primarily interacts with other substances to alter their chemical structure . The compound’s primary targets are often those involved in catalysis, magnetism, luminescence, drug delivery, and electroanalysis .

Mode of Action

Nickel tungstate’s mode of action is largely dependent on its interaction with its targets. For instance, in the field of electronics, optics, and sensors, nickel tungstate’s long-lasting structural stability and electrochromic properties make it a valuable asset . It has also been extensively studied for visible light-assisted photocatalytic applications .

Biochemical Pathways

It’s known that many divalent metal tungstates, including niwo4, have gained commercial interest in lasers and fluorescent lamps . This suggests that nickel tungstate may interact with biochemical pathways related to light absorption and emission.

Pharmacokinetics

It’s known that nickel tungstate is insoluble in water , which could impact its bioavailability and distribution within the body.

Result of Action

The result of nickel tungstate’s action can vary depending on its application. For example, when used as a glassy carbon electrode modifier for trace level electrochemical sensing of toxic mercury present in water samples, nickel tungstate nanoparticles exhibit linearity between the concentration range 10–600 nM with the limit of detection 2.25 nM based on 3σ method for mercury (II) ions .

Action Environment

The action environment can significantly influence the efficacy and stability of nickel tungstate. For instance, nickel tungstate undergoes a phase transition at 700°C , suggesting that high temperatures can alter its physical properties and potentially its mode of action. Furthermore, the compound’s solubility in ammonia indicates that its action could be influenced by the presence of certain chemicals in the environment.

生化学分析

Biochemical Properties

Nickel tungstate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the notable interactions is with hydrogenase enzymes, which are crucial for hydrogen metabolism in microorganisms. Nickel tungstate can act as a cofactor, facilitating the catalytic activity of these enzymes. Additionally, it has been observed to interact with superoxide dismutase, an enzyme that protects cells from oxidative damage by catalyzing the dismutation of superoxide radicals .

Cellular Effects

Nickel tungstate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to nickel tungstate nanoparticles can lead to changes in the expression of genes involved in oxidative stress response and metal ion homeostasis. These changes can impact cellular functions such as proliferation, differentiation, and apoptosis. Moreover, nickel tungstate has been found to interfere with cell signaling pathways, including those mediated by reactive oxygen species (ROS), which play a critical role in cellular communication and stress responses .

Molecular Mechanism

At the molecular level, nickel tungstate exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. For example, nickel tungstate can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the activation or repression of specific genes, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nickel tungstate can change over time. Its stability and degradation are important factors to consider. Nickel tungstate nanoparticles have been found to be relatively stable under various conditions, but their long-term effects on cellular function can vary. Studies have shown that prolonged exposure to nickel tungstate can lead to the accumulation of oxidative damage and alterations in cellular metabolism. These long-term effects are particularly relevant in in vitro and in vivo studies, where the duration of exposure can significantly influence the observed outcomes .

Dosage Effects in Animal Models

The effects of nickel tungstate can vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of nickel tungstate have been associated with increased oxidative stress, inflammation, and tissue damage in animal studies. These threshold effects highlight the importance of dose-dependent studies to determine the safe and effective levels of nickel tungstate for various applications .

Metabolic Pathways

Nickel tungstate is involved in several metabolic pathways, particularly those related to metal ion homeostasis and oxidative stress response. It interacts with enzymes such as hydrogenase and superoxide dismutase, influencing their activity and, consequently, the metabolic flux of hydrogen and reactive oxygen species. These interactions can affect the overall metabolic balance within cells, leading to changes in metabolite levels and cellular energy production .

Transport and Distribution

Within cells and tissues, nickel tungstate is transported and distributed through various mechanisms. It can interact with metal ion transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, nickel tungstate can localize to specific compartments, such as the cytoplasm and mitochondria, where it can exert its biochemical effects. The distribution of nickel tungstate within tissues can also influence its overall impact on cellular function .

準備方法

Nickel tungstate can be synthesized through several methods, each with specific reaction conditions:

-

Reaction of Nickel(II) Nitrate and Sodium Tungstate

Reaction: Ni(NO₃)₂ + Na₂WO₄ → NiWO₄ + 2 NaNO₃

Conditions: This reaction typically occurs in an aqueous solution at room temperature.

-

Reaction of Nickel(II) Oxide and Tungsten(VI) Oxide

Reaction: NiO + WO₃ → NiWO₄

Conditions: This reaction requires high temperatures to facilitate the formation of nickel tungstate.

-

Sonochemical Method

Reaction: Nickel(II) nitrate hexahydrate and sodium tungstate dihydrate are reacted in an aqueous solution using ultrasonic waves.

-

Hydrothermal Method

Reaction: Nickel(II) nitrate and sodium tungstate are reacted in a Teflon-lined autoclave at elevated temperatures and pressures.

Conditions: Typically conducted at 180°C for 18 hours.

化学反応の分析

Nickel tungstate undergoes various chemical reactions, including:

-

Photocatalytic Reactions

Reagents: Ultraviolet light, organic pollutants (e.g., methyl orange).

Products: Degraded organic compounds and harmless by-products.

-

Electrochemical Reactions

Reagents: Mercury(II) ions, glassy carbon electrode.

Products: Electrochemical signals corresponding to the presence of mercury(II) ions.

類似化合物との比較

Nickel tungstate can be compared with other similar compounds, such as cobalt tungstate and zinc tungstate:

-

Cobalt Tungstate (CoWO₄)

- Similarities: Both have monoclinic crystal structures and are used in photocatalysis and electrochemical sensing.

- Differences: Cobalt tungstate has a different band gap energy and magnetic properties compared to nickel tungstate .

-

Zinc Tungstate (ZnWO₄)

- Similarities: Both are used in photocatalysis and have similar structural properties.

- Differences: Zinc tungstate has a different optical band gap and is more commonly used in scintillation detectors .

Nickel tungstate stands out due to its unique combination of structural stability, narrow band gap, and electrochromic properties, making it a versatile material for various scientific and industrial applications .

特性

CAS番号 |

14177-51-6 |

|---|---|

分子式 |

NiOW |

分子量 |

258.53 g/mol |

IUPAC名 |

nickel;oxotungsten |

InChI |

InChI=1S/Ni.O.W |

InChIキー |

USPVIMZDBBWXGM-UHFFFAOYSA-N |

SMILES |

[O-][W](=O)(=O)[O-].[Ni+2] |

正規SMILES |

O=[W].[Ni] |

Key on ui other cas no. |

14177-51-6 |

物理的記述 |

Liquid |

ピクトグラム |

Irritant; Health Hazard |

製品の起源 |

United States |

Q1: What is the molecular formula and weight of nickel tungstate?

A1: The molecular formula of nickel tungstate is NiWO4. Its molecular weight is 306.57 g/mol.

Q2: What is the crystal structure of nickel tungstate?

A2: Nickel tungstate crystallizes in a monoclinic wolframite structure. [] This structure contributes to its unique electronic and optical properties.

Q3: How is the structure of nickel tungstate confirmed?

A3: Various techniques, including X-ray diffraction (XRD) [, , , , , , , , , , ], Raman spectroscopy [, ], and far-infrared spectroscopy [], have been used to confirm the wolframite structure of NiWO4.

Q4: What spectroscopic data are available for nickel tungstate?

A4: Researchers have investigated nickel tungstate using UV-VUV synchrotron radiation spectroscopy [], far-infrared absorption spectroscopy [], and Raman spectroscopy [, ]. These studies provide insights into its electronic structure and vibrational modes.

Q5: How stable is nickel tungstate at high temperatures?

A5: Nickel tungstate exhibits good thermal stability. Studies have shown its formation at temperatures above 1000°C during the oxidation of nickel-tungsten alloys. []

Q6: Is nickel tungstate compatible with other materials in composite applications?

A6: Nickel tungstate has been successfully incorporated into various composites, including those with graphene [, ], polyvinyl chloride (PVC) [], and cotton fabrics []. These composites demonstrate enhanced properties compared to individual components.

Q7: What are the notable catalytic properties of nickel tungstate?

A7: Nickel tungstate exhibits promising catalytic activity in various reactions, including photocatalysis [, , , , , , , ], electrocatalysis [, , , ], and heterogeneous catalysis. []

Q8: Can you provide an example of nickel tungstate's photocatalytic activity?

A8: Researchers have demonstrated the effective photocatalytic degradation of methyl orange dye using nickel tungstate nanoparticles under UV irradiation. [] The material's ability to generate electron-hole pairs upon light absorption contributes to its photocatalytic activity.

Q9: How does nickel tungstate perform as an electrocatalyst?

A9: Nickel tungstate has been explored as an electrocatalyst for the oxygen evolution reaction (OER) in water splitting. [, ] Studies have shown its potential to enhance the efficiency of this crucial reaction for hydrogen production.

Q10: Have there been any computational studies on nickel tungstate?

A10: Yes, first-principles calculations have been used to investigate the electronic band structure of nickel tungstate, providing insights into its optical and electronic properties. [, ]

Q11: How do structural modifications affect the properties of nickel tungstate?

A11: Doping nickel tungstate with other elements, such as cobalt [, ] or copper [], can significantly influence its photocatalytic and electrochemical properties by altering its electronic structure and band gap energy.

Q12: Are there any specific formulation strategies for nickel tungstate?

A12: Researchers have explored different synthesis methods for nickel tungstate, including co-precipitation [, ], hydrothermal synthesis [, , ], and electrochemical methods. [] The choice of synthesis method can influence the material's morphology, particle size, and ultimately, its properties and applications.

Q13: What are some potential applications of nickel tungstate beyond catalysis?

A13: Nickel tungstate has shown promise in areas like supercapacitors [, , , ], gas sensing [], and as an electrode material in lithium-ion batteries. [] Its electrochemical properties make it suitable for energy storage applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。